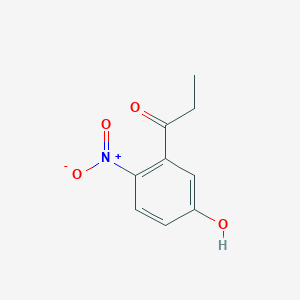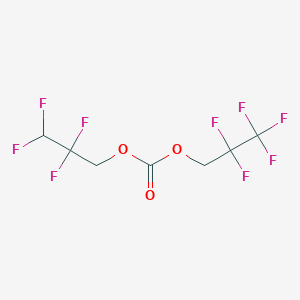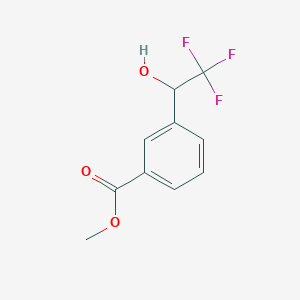
2-bromo-N-(4-bromo-3-chlorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(4-bromo-3-chlorophenyl)propanamide is an organic compound with the molecular formula C9H8Br2ClNO. It is characterized by the presence of bromine, chlorine, and amide functional groups, making it a compound of interest in various chemical and pharmaceutical research fields.
Métodos De Preparación
The synthesis of 2-bromo-N-(4-bromo-3-chlorophenyl)propanamide typically involves the bromination of N-(4-bromo-3-chlorophenyl)propanamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-bromo-N-(4-bromo-3-chlorophenyl)propanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate .
Aplicaciones Científicas De Investigación
2-bromo-N-(4-bromo-3-chlorophenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(4-bromo-3-chlorophenyl)propanamide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with biological molecules, potentially disrupting their normal function. This can lead to various biological effects, such as antimicrobial activity by inhibiting the growth of bacteria or fungi .
Comparación Con Compuestos Similares
2-bromo-N-(4-bromo-3-chlorophenyl)propanamide can be compared with other similar compounds, such as:
N-(4-bromo-2-chlorophenyl)-3-(2-chloro-3-methoxyphenyl)propanamide: This compound has similar bromine and chlorine substitutions but differs in the presence of a methoxy group.
2-bromo-N-(4-chlorophenyl)acetamide: This compound is similar but lacks the additional bromine atom on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Propiedades
Número CAS |
646455-50-7 |
|---|---|
Fórmula molecular |
C9H8Br2ClNO |
Peso molecular |
341.42 g/mol |
Nombre IUPAC |
2-bromo-N-(4-bromo-3-chlorophenyl)propanamide |
InChI |
InChI=1S/C9H8Br2ClNO/c1-5(10)9(14)13-6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,14) |
Clave InChI |
CBEUFZMWVYJTDI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=CC(=C(C=C1)Br)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12087164.png)





![5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B12087202.png)

![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12087209.png)

![7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12087220.png)
![3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12087234.png)

